molecular formula C23H20FN3O3S2 B2862661 N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850910-37-1

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2862661
CAS RN: 850910-37-1
M. Wt: 469.55
InChI Key: BRKVCSKTFONFLZ-WJTDDFOZSA-N
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Description

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide and related compounds have been explored for various biological activities and applications in scientific research. These compounds are synthesized through various chemical reactions, including condensation reactions and modifications to existing molecules, to create analogs with potential pharmacological and biological activities.

  • Cardiac Electrophysiological Activity : Certain N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the core structure of interest, have shown potency in vitro for cardiac electrophysiological activity, indicating their potential as selective class III agents in cardiac arrhythmias treatment (Morgan et al., 1990).

  • Antimicrobial and Antiproliferative Activities : Derivatives of benzothiazole, including fluoro substituted ones, have been synthesized and tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds have shown varying degrees of biological activities, underscoring their potential for developing new therapeutic agents (Patel et al., 2009).

  • Anticancer Activity : Fluorobenzamides containing thiazole and thiazolidine rings have been identified as promising antimicrobial analogs, with some demonstrating significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds has been essential for enhancing their biological activities (Desai et al., 2013).

  • Carbonic Anhydrase Inhibitors : Benzothiazole-based compounds have been developed as novel inhibitors for cancer-associated carbonic anhydrase isoforms IX and XII, indicating their potential application in cancer therapy (Al-Warhi et al., 2022).

  • Synthesis and Characterization for Biological Screening : Various benzothiazole derivatives have been synthesized and characterized for their potential biological activities, including antimicrobial and antifungal activities. These studies contribute to the understanding of the structure-activity relationship of these compounds, aiding in the design of more effective therapeutic agents (Pejchal et al., 2015).

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-3-27-20-14-11-17(24)15-21(20)31-23(27)25-22(28)16-9-12-19(13-10-16)32(29,30)26(2)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKVCSKTFONFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.